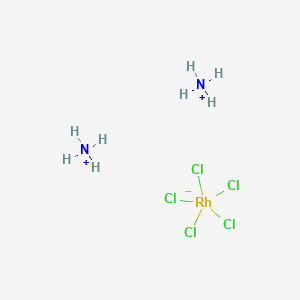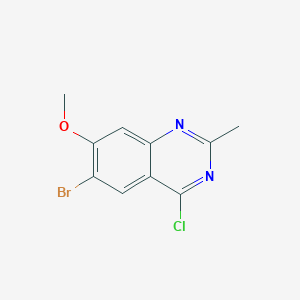![molecular formula C17H18N6S B12501925 4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine](/img/structure/B12501925.png)
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[73002,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
準備方法
The synthesis of 4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. The synthetic routes typically involve:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Aminoethyl and dimethyl groups are introduced through substitution reactions.
Industrial production methods: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
化学反応の分析
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions may vary based on the desired product.
Major products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine can be compared with similar compounds, such as:
Tricyclo[7.3.0.0(2.6)]dodecane: This compound shares a similar tricyclic structure but lacks the functional groups present in the target compound.
2-[4-(3,12-dimethyl-1,5,7,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-4-yl)phenyl]-2-propanol: This compound has a similar core structure but different substituents.
N-[2-[[(1S,3R,4S)-3-ethyl-4-(1,5,7,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)cyclopentyl]amino]-2-oxoethyl]-5-methyl-2-furancarboxamide: This compound also shares structural similarities but has distinct functional groups and applications.
These comparisons highlight the uniqueness of 4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[730
特性
IUPAC Name |
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-9(18)10-5-4-6-11(7-10)16-21-13-14-12(20-8-23(14)3)15(19-2)22-17(13)24-16/h4-9H,18H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYSMBQRFAWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methanone](/img/structure/B12501842.png)

![N-(3-chloro-4-fluorobenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12501852.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501860.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12501868.png)
![3-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12501873.png)
![4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12501882.png)
![N-[4-(methylsulfanyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B12501886.png)
![methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate](/img/structure/B12501893.png)
![Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B12501902.png)
![2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid](/img/structure/B12501904.png)
![5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12501909.png)
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12501914.png)

